1-(4-methyl-1H-pyrrol-3-yl)ethanone
Overview
Description
1-(4-methyl-1H-pyrrol-3-yl)ethanone is a natural product found in Penicillium citreonigrum with data available.
Scientific Research Applications
Heterocyclic Synthesis and Chromophore Development
1-(4-methyl-1H-pyrrol-3-yl)ethanone has been utilized in the synthesis of novel heterocyclic chalcone derivatives. These derivatives, incorporating a thieno[2,3-d]pyrimidine-based chromophore, have been applied in dyeing polyester fibers, showcasing a range of hues from greenish-yellow to orange. Their spectral characteristics and colorimetric assessment suggest potential applications in textile industry and color science (Ho & Yao, 2013).
Antibacterial Agent Synthesis
In the realm of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antibacterial properties. This research signifies the compound's potential as a precursor in developing new classes of antibacterial agents (Chinnayya et al., 2022).
Antiviral Activity Exploration
The compound has been employed in the synthesis of heterocyclic compounds with potential antiviral activities. Studies have indicated that these derivatives could be effective against viruses like HSV1 and HAV-MBB, showcasing its significance in antiviral drug development (Attaby et al., 2006).
Nanocatalysis in Organic Synthesis
Research has also explored the use of this compound in nanocatalysis. It has been incorporated in one-pot syntheses of highly substituted pyrroles using nano copper oxide, highlighting its role in facilitating efficient and sustainable chemical syntheses (Saeidian et al., 2013).
Quantum Mechanical Modeling
The compound's derivatives have been subjected to quantum mechanical modeling to study their reactivities, structures, and vibrational properties. Such studies are crucial in understanding the electronic properties and potential applications in materials science (Cataldo et al., 2014).
Corrosion Inhibition Research
This compound has been synthesized and studied for its corrosion inhibition properties. This research provides insights into its potential application in protecting metals and alloys against corrosion, which is significant in industrial maintenance (Louroubi et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-methyl-1H-pyrrol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-8-4-7(5)6(2)9/h3-4,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTWAEGIWMBHTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351381 | |
Record name | 1-(4-methyl-1H-pyrrol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18818-30-9 | |
Record name | 1-(4-methyl-1H-pyrrol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18818-30-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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